Ferrous succinate synthesis and characterization
Ferrous succinate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Ferrous Succinate (B1194679)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous succinate (C₄H₄FeO₄), an organic iron (II) salt of succinic acid, is a crucial active pharmaceutical ingredient (API) for the treatment and prevention of iron-deficiency anemia.[1] Its efficacy is attributed to its high iron content and enhanced bioavailability compared to some other iron salts.[2][3] The succinate ligand helps to stabilize the ferrous (Fe²⁺) state, which is more readily absorbed by the gastrointestinal tract than the ferric (Fe³⁺) form.[2] Meticulous control over the synthesis process and comprehensive characterization are paramount to ensure the purity, stability, and therapeutic effectiveness of the final drug product. This guide provides a detailed overview of the synthesis methodologies and analytical characterization techniques for ferrous succinate, tailored for a technical audience in the pharmaceutical sciences.
Synthesis of Ferrous Succinate
The primary synthesis of ferrous succinate involves a precipitation reaction between an iron (II) source and a succinate source. The key challenge in the synthesis is preventing the oxidation of the unstable ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion, which can be mitigated by using deoxygenated solvents and adding antioxidants.[4][5]
Primary Synthesis: Aqueous Precipitation
The most common method involves the reaction of ferrous sulfate (B86663) heptahydrate with sodium succinate hexahydrate in an aqueous solution.[5]
Reaction: FeSO₄·7H₂O + Na₂C₄H₄O₄·6H₂O → FeC₄H₄O₄↓ + Na₂SO₄ + 13H₂O
This protocol is adapted from established preparation processes.[5]
-
Preparation of Reactant Solutions:
-
Reaction Step:
-
Gradually add 13.2 kg of ferrous sulfate to the heated sodium succinate solution.[5]
-
Maintain the reaction temperature at approximately 90°C and continue stirring for 3 to 4 hours.[5] Careful control of pH is critical; an acidic environment helps maintain iron in the soluble Fe²⁺ state, but overly acidic conditions can inhibit salt formation.[4]
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to 40°C to allow the ferrous succinate precipitate to settle.[5]
-
Perform suction filtration to separate the solid product.[5]
-
Wash the filter cake with temperature-equilibrated deionized water until the filtrate tests negative for sulfate ions.[5]
-
Perform a final wash with a small amount of an organic solvent, such as acetone (B3395972) or ethanol, to remove residual water and impurities.[4][5]
-
-
Drying:
Alternative Synthesis Routes
Hydrothermal/Solvothermal Synthesis: These methods can be employed to produce crystalline ferrous succinate with controlled particle size.[4] The process involves dissolving a ferrous precursor (e.g., ferrous sulfate) and succinic acid in a suitable solvent (e.g., deoxygenated water) within a sealed Teflon-lined autoclave.[4] The autoclave is heated (e.g., 120-180°C) for an extended period (e.g., 12-48 hours) and then cooled slowly to promote crystallization.[4] The resulting crystals are then filtered, washed, and dried.[4]
Caption: General workflow for the aqueous precipitation synthesis of ferrous succinate.
Physicochemical Properties
A summary of the key physicochemical properties of ferrous succinate is presented below.
| Property | Value | Reference(s) |
| CAS Number | 10030-90-7 | [4][6][7] |
| Molecular Formula | C₄H₄FeO₄ | [6][7][8] |
| Molecular Weight | 171.92 g/mol | [4][6][7] |
| Percent Composition | C: 27.94%, H: 2.35%, Fe: 32.48%, O: 37.23% | [7] |
| Iron (Fe) Content | 33-36% | [6] |
| Appearance | Brown powder | [6] |
| Solubility in Water (20°C) | < 1 g/L (Sparsely soluble) | [6][7] |
| Solubility in Acid | Soluble in diluted acids | [4][9] |
Characterization Techniques
Comprehensive analytical characterization is essential to confirm the identity, purity, and stability of the synthesized ferrous succinate.
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the formation of the salt by identifying the coordination between the iron ion and the carboxylate groups of the succinate ligand.[4] In free succinic acid, the characteristic stretching vibration of the carboxylic acid C=O group appears as a strong band above 1700 cm⁻¹.[4][10] Upon formation of the ferrous succinate salt, this band disappears and is replaced by two new bands corresponding to the anti-symmetric and symmetric stretching vibrations of the coordinated carboxylate (COO⁻) group.[10]
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the dried ferrous succinate sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Identify the characteristic peaks for the carboxylate group and compare them to the spectrum of free succinic acid to confirm salt formation.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information about the thermal stability and decomposition of the compound.[11][12] TGA measures mass loss as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[11][13]
The thermal decomposition of ferrous succinate typically occurs in distinct stages, beginning with dehydration (loss of water of hydration) followed by the decomposition of the succinate anion.[11] DSC analysis reveals endothermic events, such as dehydration and bond-breaking, and exothermic events like the formation of iron oxides in an oxidizing atmosphere.[4]
The following data summarizes the decomposition profile in different atmospheres.[11]
| Atmosphere | Thermal Event | Temperature Range (°C) | Mass Loss (%) | Final Residue Composition |
| Dynamic Nitrogen | Dehydration | 70 - 215 | 20.10 | Anhydrous Ferrous Succinate |
| Decomposition | 215 - 550 | 45.20 | Mixture of Iron and Iron Oxide | |
| Dynamic Carbon Dioxide | Dehydration | 70 - 215 | - | Anhydrous Ferrous Succinate |
| Decomposition | 215 - 550 | - | - |
Note: Specific mass loss percentages for the CO₂ atmosphere were not detailed in the source material.
-
Sample Preparation: Accurately weigh 5-10 mg of the ferrous succinate sample into an appropriate crucible (e.g., alumina).
-
Instrument Setup: Place the sample crucible and a reference crucible into the TGA/DSC instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range (e.g., 25-600°C).
-
Analysis: Analyze the resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves to identify dehydration steps, decomposition temperatures, and transition enthalpies.[12]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a robust and cost-effective method for the quantitative determination of iron (II) content in the final product or in formulation stability studies.[14][15] The method typically involves the complexation of Fe²⁺ ions with a chromogenic agent, such as 1,10-phenanthroline (B135089), which forms a stable, intensely colored complex that can be measured spectrophotometrically.[16][17]
This protocol is a general procedure for the colorimetric determination of iron.[16][17][18]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of a known iron standard (e.g., from ferrous ammonium (B1175870) sulfate).[18]
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample (e.g., 1-10 µg/mL).[18]
-
-
Complexation:
-
To each standard and the prepared sample solution, add a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to ensure all iron is in the Fe²⁺ state.[16]
-
Add a solution of 1,10-phenanthroline and a buffer to control the pH.[16] Allow time for the color to fully develop.
-
-
Measurement:
-
Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (λmax), which for the Fe²⁺-phenanthroline complex is approximately 512 nm.[16]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.[19]
-
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique used to identify the crystalline phase and assess the purity of the synthesized ferrous succinate.[12] The resulting diffraction pattern serves as a unique fingerprint of the crystalline solid, allowing for confirmation of the desired product and detection of any crystalline impurities.[12]
-
Sample Preparation: Finely grind the dried ferrous succinate powder using a mortar and pestle to ensure random crystal orientation.
-
Data Acquisition: Mount the powdered sample in a sample holder and place it in the diffractometer.
-
Analysis: Scan the sample over a specified 2θ range (e.g., 5-50°) using a monochromatic X-ray source (typically Cu Kα). The resulting diffractogram (intensity vs. 2θ) is then compared with reference patterns from crystallographic databases to confirm the identity and phase purity of the material.
Mechanism of Action and Bioavailability
The therapeutic value of ferrous succinate lies in its ability to deliver bioavailable iron for hemoglobin synthesis.[1]
-
Dissociation: Upon oral ingestion, ferrous succinate dissociates in the acidic environment of the stomach into ferrous ions (Fe²⁺) and succinic acid.[2] The acidic pH helps maintain iron in the more soluble and readily absorbed Fe²⁺ state.[2]
-
Absorption: The released Fe²⁺ ions are primarily absorbed in the duodenum and upper jejunum of the small intestine.[2] This uptake into the intestinal enterocytes is facilitated by the Divalent Metal Transporter 1 (DMT1).[2]
-
Transport and Utilization: Once inside the enterocytes, iron can either be stored as ferritin or transported into the bloodstream via the protein ferroportin.[2] In the bloodstream, Fe²⁺ is oxidized to Fe³⁺ and binds to the transport protein transferrin, which delivers it to the bone marrow for incorporation into hemoglobin, a critical component of red blood cells.[2]
Caption: Cellular absorption pathway of iron from ferrous succinate.
References
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- 5. CN101205180A - Process for preparing ferrous succinate - Google Patents [patents.google.com]
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- 11. benchchem.com [benchchem.com]
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- 14. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]
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- 16. proceedings.bas.bg [proceedings.bas.bg]
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